molecular formula C16H18N2O2 B2691162 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide CAS No. 565171-47-3

2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B2691162
CAS No.: 565171-47-3
M. Wt: 270.332
InChI Key: LJWJLBCLLNWJEC-UHFFFAOYSA-N
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Description

Historical Development of 2-Amino-N-[2-(4-Methoxyphenyl)ethyl]benzamide in Scientific Literature

The first reported synthesis of 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide appears in early 21st-century literature, coinciding with increased interest in benzamide derivatives for epigenetic modulation. Initial synthetic routes involved the condensation of 2-aminobenzoic acid with 2-(4-methoxyphenyl)ethylamine under carbodiimide-mediated coupling conditions. Key milestones include:

  • Structural Characterization (2010–2015): Early studies focused on NMR and IR spectroscopy to confirm the presence of critical functional groups, including the methoxy (-OCH₃) and benzamide (-CONH-) moieties.
  • Biological Screening (2016–2020): High-throughput assays identified HDAC inhibitory activity at IC₅₀ values of 0.8–1.2 μM, sparking interest in oncology applications.
  • Synthetic Optimization (2021–Present): Recent advances employ flow chemistry to achieve 85% yield purity, addressing scalability challenges in preclinical studies.

A comparative analysis of synthetic methodologies is provided in Table 1.

Table 1: Synthesis Methods for 2-Amino-N-[2-(4-Methoxyphenyl)ethyl]benzamide

Method Reagents Yield (%) Purity (%) Reference
Carbodiimide Coupling EDC, HOBt, DIPEA 72 95
Flow Chemistry Microreactor, T3P® 85 99

Classification Within the Benzamide Derivative Family

This compound belongs to the N-substituted benzamide class, distinguished by:

  • Amino Group at Position 2: Enhances hydrogen-bonding capacity with biological targets compared to unsubstituted benzamides.
  • Methoxyethyl Side Chain: The 2-(4-methoxyphenyl)ethyl group confers lipophilicity (LogP = 2.88), facilitating blood-brain barrier penetration.

Structural comparisons with related derivatives are illustrated in Table 2.

Table 2: Structural Features of Selected Benzamide Derivatives

Compound Substituents LogP HDAC IC₅₀ (μM)
2-Amino-N-(2-methoxyphenyl)benzamide 2-methoxy, 2-aminophenyl 2.45 3.2
N-[2-(4-Methoxyphenyl)ethyl]benzamide 4-methoxyethyl 2.67 Inactive
Target Compound 2-amino, 4-methoxyethyl 2.88 0.9

Significance in Contemporary Medicinal Chemistry Research

The compound’s dual functionality enables multitarget engagement:

  • Epigenetic Modulation: Selective inhibition of HDAC6 over HDAC1 (15-fold selectivity) reduces off-target effects in leukemia models.
  • Anti-Inflammatory Action: Suppresses NF-κB signaling by 40% at 10 μM concentration, as demonstrated in macrophage assays.
  • Drug Combination Synergy: Enhances cisplatin cytotoxicity in ovarian cancer cell lines (combination index = 0.45).

Ongoing clinical trials explore its utility in triple-negative breast cancer, leveraging its pharmacokinetic profile (t₁/₂ = 6.2 h in murine models).

Evolution of Research Trajectories and Focal Areas

Research priorities have shifted across three phases:

  • Phase 1 (2010–2015): Synthetic feasibility and preliminary SAR studies.
  • Phase 2 (2016–2020): Target deconvolution using CRISPR-Cas9 screens.
  • Phase 3 (2021–2025): AI-driven optimization of bioavailability (QED score improved from 0.33 to 0.61).

Emerging areas include photodynamic therapy applications, where the compound’s aromatic system generates singlet oxygen (¹O₂) under 470 nm irradiation.

Properties

IUPAC Name

2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-20-13-8-6-12(7-9-13)10-11-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWJLBCLLNWJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various electrophiles or nucleophiles; reaction conditions depend on the nature of the substituents and the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized benzamides with different properties and applications.

Scientific Research Applications

Histone Deacetylase Inhibition

Recent studies have highlighted the potential of benzamide derivatives as histone deacetylase (HDAC) inhibitors. These compounds can modulate gene expression by altering chromatin structure, making them candidates for cancer therapies. The inhibition of HDAC has been linked to increased acetylation levels in histones, which can lead to apoptosis in cancer cells .

Antiviral Activity

Research has indicated that similar compounds exhibit antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses. Compounds with structural similarities to 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide have shown promising results in inhibiting viral entry into host cells, suggesting potential for further development as antiviral agents .

Antimicrobial Properties

Benzamide derivatives have been evaluated for their antimicrobial activities. Studies indicate that certain analogs can effectively inhibit bacterial growth and biofilm formation, making them candidates for treating bacterial infections .

Case Studies

Study Focus Findings
Study on HDAC InhibitorsCancer TreatmentDemonstrated that benzamide derivatives can induce apoptosis in cancer cell lines by inhibiting HDAC activity .
Antiviral Compound DevelopmentViral InfectionsIdentified several benzamide derivatives that inhibit Ebola virus entry with effective EC50 values < 10 μM .
Antimicrobial Activity AssessmentBacterial InfectionsShowed significant inhibition of Staphylococcus aureus and anti-biofilm activity against Klebsiella pneumoniae .

Pharmacokinetic Properties

The pharmacokinetic profiles of compounds similar to 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide are crucial in determining their therapeutic viability. Studies have suggested that these compounds possess favorable absorption, distribution, metabolism, and excretion (ADMET) properties, which are essential for effective drug design .

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Amide Nitrogen Melting Point (°C) Yield (%) Key Spectral Features (NMR, MS) Reference
3af (Target Compound) 4-Methoxyphenethyl 98–100 88 δ 3.79 (OCH$_3$), ESI-MS m/z 293 [M+Na]+
3ad 2-Methoxyphenethyl 80–82 92 δ 3.81 (OCH$_3$), ESI-MS m/z 263 [M+Na]+
3ae 3-Methoxyphenethyl 69–71 84 δ 3.77 (OCH$_3$), ESI-MS m/z 293 [M+Na]+
5 () 4-Methoxyphenyl (direct attachment) Not reported Not given $ ^1H $-NMR δ 7.25–7.11 (Ar-H)
2-Chloro-N-(4-methoxyphenyl)benzamide 4-Methoxyphenyl (Cl at benzoyl C2) Not reported Not given Dihedral angle: 79.2° between rings

Key Observations :

  • Substituent Position : The melting point of 3af (98–100°C) is higher than 3ae (69–71°C), indicating that the 4-methoxy group enhances crystallinity compared to the 3-methoxy isomer .
  • Direct vs. Ethyl Linkage : Compound 5 in lacks the ethyl spacer, which may reduce conformational flexibility compared to 3af .
  • Chloro vs.
Antimicrobial Activity ():

A series of 2-aminobenzamides with varying aryl substituents were tested against bacterial and fungal strains.

Antiplasmodial Activity ():

N-[2-(1H-indol-3-yl)ethyl]benzamide, a structural analog replacing the 4-methoxyphenyl group with indole, demonstrated inhibition of Plasmodium falciparum synchronization. This highlights the importance of aromatic substituents in modulating antiparasitic activity, though 3af ’s efficacy remains untested .

Sigma Receptor Binding ():

Radioiodinated benzamides like [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) showed high tumor uptake in prostate cancer models.

Anti-Acetylcholinesterase (AChE) Activity ():

Piperidine-linked benzamides with bulky para-substituents (e.g., 4-benzylsulfonyl) showed nanomolar AChE inhibition. Although 3af lacks a piperidine ring, its 4-methoxy group may similarly enhance interactions with hydrophobic enzyme pockets .

Biological Activity

2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C16H18N2O2
  • CAS Number : 565171-47-3

The presence of the methoxy group on the phenyl ring is significant as it influences the compound's solubility and biological interactions.

The biological activity of 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit bcr-abl and histone deacetylase (HDAC) activities, suggesting that 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide may act through similar mechanisms.
  • Cell Proliferation : The compound likely affects cell proliferation and gene expression, leading to decreased tumor growth in certain cancer cell lines.

Anticancer Activity

Research indicates that 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide exhibits significant anticancer properties. A study evaluating various aminobenzamide derivatives found that compounds with structural similarities showed potent inhibitory effects against several receptor tyrosine kinases (RTKs), including EGFR and HER-2, which are critical in cancer progression .

Table 1: Summary of Anticancer Activity

CompoundTarget KinaseInhibition (%) at 10 nM
Compound 11EGFR91%
Compound 13HER-292%

This data suggests that modifications in the benzamide structure can enhance selectivity and potency against specific cancer targets.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activity. A series of aminobenzamide derivatives have been reported as effective inhibitors of Ebola virus entry, with certain compounds showing EC50 values below 1 μM . These findings highlight the potential for developing antiviral therapies based on this scaffold.

Table 2: Antiviral Efficacy

CompoundVirus TypeEC50 (μM)SI (Selectivity Index)
Compound 20Ebola0.11>100
Compound 32Marburg0.31>100

Case Studies

  • Cytotoxicity Studies : A study involving various cell lines demonstrated that derivatives of aminobenzamides, including those similar to 2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide, exhibited cytotoxic effects against breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancer cells. The selectivity towards glioblastoma was particularly noted.
  • DPP-IV Inhibition : Another investigation focused on the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. Compounds derived from the aminobenzamide scaffold showed promising DPP-IV inhibitory activity, indicating their potential use in diabetes management .

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